

# Mapping the GAD65 (206-220) Epitope in Autoimmune Diabetes: A Technical Guide

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## Compound of Interest

Compound Name: GAD65 (206-220)

Cat. No.: B13919816

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## Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The immune response to GAD65, particularly the T-cell mediated response, is a critical area of research for understanding disease mechanisms and developing targeted immunotherapies. Within GAD65, the peptide region spanning amino acids 206-220 has been identified as a significant T-cell epitope in both the non-obese diabetic (NOD) mouse model and in humans with T1D. This technical guide provides an in-depth overview of the core methodologies and data related to the mapping and characterization of the **GAD65 (206-220)** epitope in the context of autoimmune diabetes.

## Data Presentation: T-Cell Responses and MHC Binding

The following tables summarize key quantitative data regarding the immunogenicity of the **GAD65 (206-220)** epitope.

Table 1: T-Cell Recognition of GAD65 Epitopes in NOD Mice

Epitope (Amino Acid Position)	Frequency of Recognition by GAD65-Specific T-Cell Hybridomas (%)	Reference
206-220	41	[1]
221-235	39	[1]
286-300	9	[1]
401-415	4	[1]
561-575	7	[1]

 Table 2: Cytokine Secretion by **GAD65 (206-220)**-Specific T-Cells

T-Cell Specificity	Cytokine	Concentration	Model System	Reference
GAD65 (206-220)	IFN- $\gamma$	Highest among g7 epitopes	NOD Mice	[2]
GAD65 (206-220)	IFN- $\gamma$	~10 ng/mL	G206 TCR Transgenic NOD Mice	
GAD65 (206-220)	IL-10	~200 pg/mL	G206 TCR Transgenic NOD Mice	

Table 3: MHC Class II Binding Affinity of GAD65 Peptides

Peptide	MHC Class II Allele	Binding Affinity (IC50, $\mu\text{M}$ )	Reference
GAD65 (206-220)	HLA-DQ8	Comparable to strong binders	[3]
GAD65 (121-140)	HLA-DQ8	Strong	[3]
GAD65 (250-266)	HLA-DQ8	Strong	[3]

## Experimental Protocols

### Epitope Mapping using T-Cell Hybridomas

This protocol outlines the general steps for identifying T-cell epitopes of GAD65 using T-cell hybridomas from immunized NOD mice.[1]

#### a. Immunization of NOD Mice:

- Immunize 9-week-old female NOD mice with purified recombinant GAD65 protein emulsified in Incomplete Freund's Adjuvant (IFA).
- Administer the emulsion subcutaneously at the base of the tail and in the footpads.

#### b. Generation of T-Cell Hybridomas:

- Ten days after immunization, harvest draining lymph nodes (inguinal, popliteal, and periaortic).
- Prepare a single-cell suspension of lymphocytes.
- Fuse the lymphocytes with the BW5147 TCR $\alpha$ - $\beta$ - thymoma cell line using polyethylene glycol (PEG).
- Select for hybridomas by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

#### c. Screening of T-Cell Hybridomas:

- Screen hybridoma supernatants for reactivity to whole GAD65 protein presented by antigen-presenting cells (APCs), such as irradiated splenocytes.
- Assess T-cell activation by measuring IL-2 production in the culture supernatant using an ELISA.
- Expand GAD65-reactive hybridomas.

#### d. Epitope Identification:

- Screen GAD65-reactive hybridomas against a library of overlapping 15-mer peptides spanning the entire GAD65 sequence. Peptides are typically pooled for initial screening.
- For hybridomas that respond to a peptide pool, perform a second screen with the individual peptides from that pool to identify the specific epitope.
- The **GAD65 (206-220)** peptide sequence is TYEIAPVFLLEYVT.

## T-Cell Proliferation Assay ([<sup>3</sup>H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

#### a. Cell Preparation:

- Isolate splenocytes or lymph node cells from GAD65-immunized or TCR transgenic mice.
- Prepare a single-cell suspension and wash with culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

#### b. Assay Setup:

- Plate  $2 \times 10^5$  cells per well in a 96-well round-bottom plate.
- Add the **GAD65 (206-220)** peptide at various concentrations (e.g., 1, 5, 10  $\mu\text{g/mL}$ ).
- Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).

- Culture the plates for 72-96 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.

c. Proliferation Measurement:

- Eighteen hours before harvesting, add 1 μCi of [<sup>3</sup>H]-thymidine to each well.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporated radioactivity using a liquid scintillation counter.
- Results are often expressed as a Stimulation Index (SI), which is the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

## Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for quantifying the production of cytokines like IFN-γ and IL-10 by **GAD65 (206-220)**-specific T-cells.

a. Cell Stimulation:

- Culture splenocytes or lymph node cells with the **GAD65 (206-220)** peptide as described in the T-cell proliferation assay.
- Collect culture supernatants after 48-72 hours of incubation.

b. ELISA Procedure:

- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Wash the plate.
- Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

- Wash the plate.
- Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

## MHC Class II Peptide Binding Assay

This competitive binding assay measures the ability of the **GAD65 (206-220)** peptide to bind to purified MHC class II molecules.

### a. Reagents:

- Purified, soluble HLA-DQ8 or I-A g7 molecules.
- A high-affinity, fluorescently labeled reference peptide for the specific MHC class II molecule.
- The unlabeled **GAD65 (206-220)** competitor peptide.

### b. Assay Setup:

- In a 96-well black plate, incubate a fixed concentration of the MHC class II molecule with a fixed concentration of the fluorescently labeled reference peptide.

- Add serial dilutions of the unlabeled **GAD65 (206-220)** peptide to compete for binding.
- Incubate the mixture at 37°C for 48-72 hours to reach equilibrium.

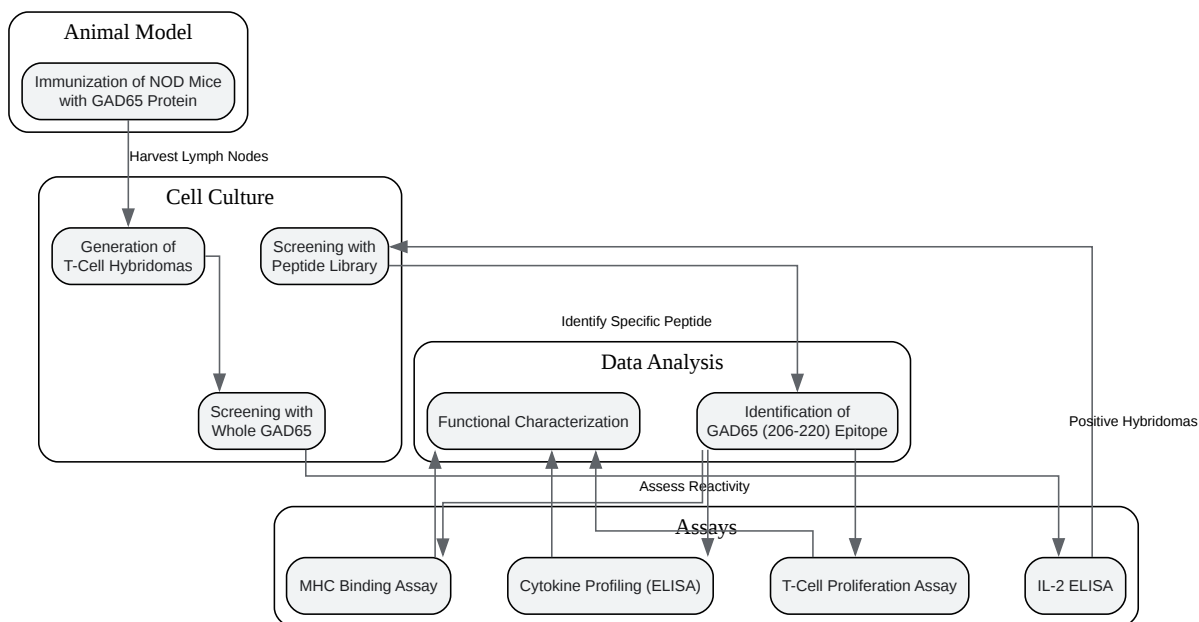
c. Measurement:

- Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

d. Data Analysis:

- Plot the FP values against the concentration of the competitor peptide.
- Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.

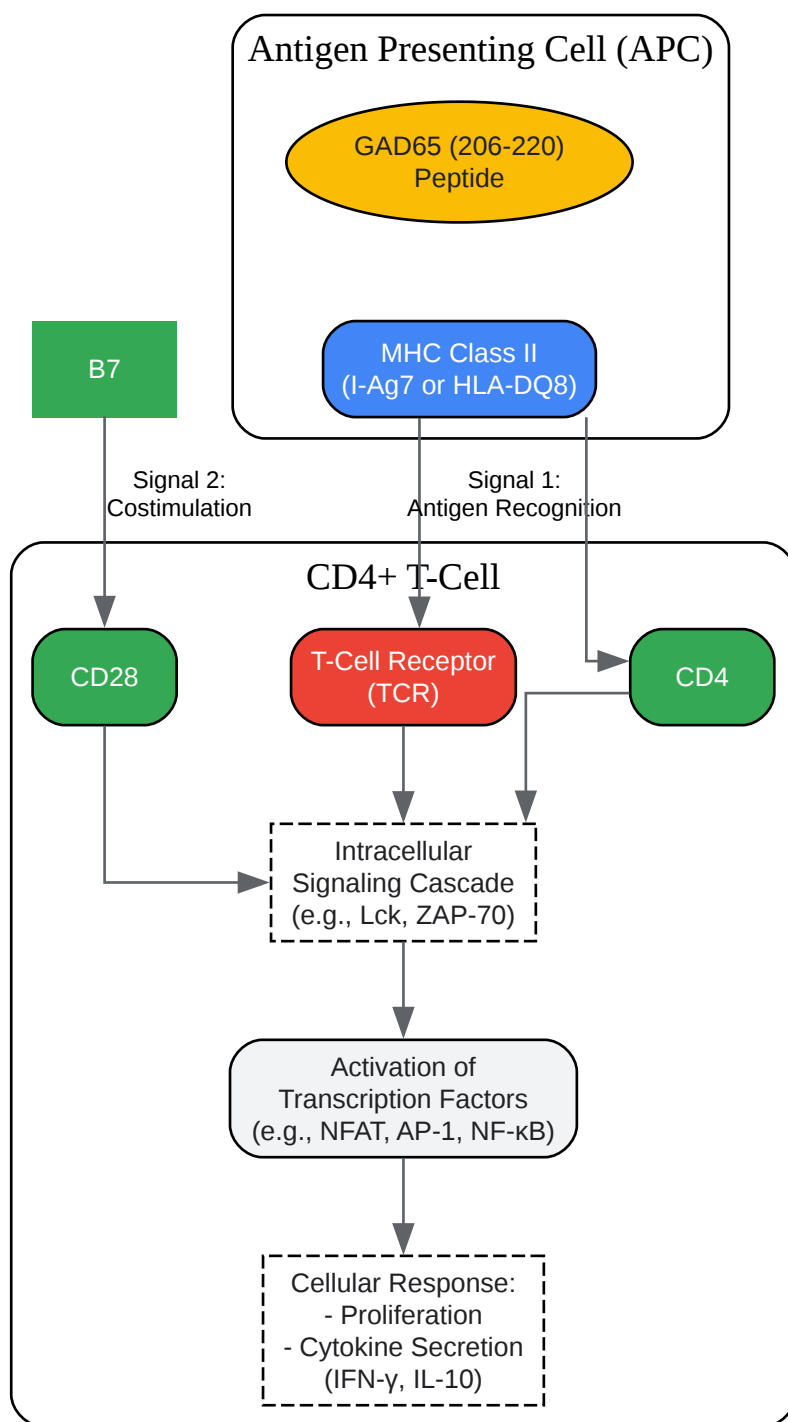
## Mandatory Visualizations



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Caption: Experimental workflow for **GAD65 (206-220)** epitope mapping and characterization.





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## References

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